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Compound of Interest

Compound Name: CBR-6672

Cat. No.: B12407689

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity and selectivity of CBR-5884, a
selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme that catalyzes
the first committed step in the de novo serine biosynthesis pathway. The information presented
here is compiled from publicly available research to assist in evaluating the specificity of this
compound for its intended target.

Introduction to CBR-5884

CBR-5884 is a noncompetitive small molecule inhibitor of PHGDH with an IC50 of 33 pM.[1] It
was identified through a high-throughput screen of approximately 800,000 compounds and has
been shown to selectively inhibit the proliferation of cancer cell lines that exhibit high levels of
serine biosynthesis.[2] Mechanistically, CBR-5884 is a time-dependent inhibitor that disrupts
the oligomerization state of the PHGDH enzyme.[2]

Selectivity Against Dehydrogenases

To assess the selectivity of CBR-5884, it was profiled against a panel of other NAD(P)+-
dependent metabolic dehydrogenases. The results demonstrate a high degree of selectivity for
PHGDH over other tested dehydrogenases.

Table 1. Comparative Inhibitory Activity of CBR-5884 against a Panel of Dehydrogenases
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Enzyme Target CBR-5884 IC50 (pM) Notes

PHGDH 33+12 Primary target

No significant inhibition
Lactate Dehydrogenase (LDH) > 100 observed at concentrations
that inhibit PHGDH.

Stated to not be affected by
Malate Dehydrogenase 1 N CBR-5884 in the primary
Not specified o B
(MDH1) publication, but specific IC50

not provided.

While screened against a

broader panel, the specific

Other Dehydrogenases in »
Not specified IC50 values for other

Panel
dehydrogenases are not

publicly detailed.

Data compiled from Mullarky et al., PNAS, 2016 and associated doctoral dissertation.
Experimental Protocols
1. In Vitro PHGDH and LDH Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of CBR-5884
against PHGDH and Lactate Dehydrogenase (LDH).

o Methodology:

o Recombinant human PHGDH or LDH enzyme is incubated in a reaction buffer containing
its respective substrate (3-phosphoglycerate for PHGDH, pyruvate for LDH) and the
cofactor NAD+.

o Adiaphorase-based assay is used to monitor the production of NADH, which is coupled to
the reduction of resazurin to the fluorescent product resorufin.

o The reaction is initiated by the addition of the enzyme.
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o Fluorescence (Ex550/Em585) is measured over time to determine the initial reaction rate.

o A dose-response curve is generated by plotting the normalized initial reaction rates
against a range of CBR-5884 concentrations.

o The IC50 value is calculated from the resulting curve.
2. Cell-Based Serine Synthesis Assay

» Objective: To confirm the on-target activity of CBR-5884 by measuring its effect on de novo
serine synthesis in cells.

o Methodology:
o Cancer cells with high PHGDH expression are cultured.
o Cells are pre-treated with CBR-5884 at various concentrations for a specified period.

o The culture medium is then replaced with a medium containing uniformly labeled 13Ce-
glucose, and the cells are incubated in the presence of the inhibitor.

o Following incubation, polar metabolites are extracted from the cells.

o Gas chromatography-mass spectrometry (GC-MS) is used to analyze the isotopic labeling
of serine. A mass shift of +3 (M+3) indicates newly synthesized serine from the 13Ce-
glucose tracer.

o The percentage of M+3 labeled serine is quantified to determine the extent of inhibition of
the serine biosynthesis pathway.

Visualizations
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Cross-Reactivity Assessment Workflow

Qart: Compound CBR-5884

Primary Screen:
In Vitro PHGDH Inhibition Assay

Counterscreen:
Panel of Dehydrogenase Assays
(e.g., LDH, MDH1)

On-Target Validation:
Cell-Based Serine Synthesis Assay
(*3C-Glucose Tracing)

Results:
Selectivity Profile and IC50 Values

Click to download full resolution via product page

Caption: Experimental workflow for assessing the cross-reactivity of CBR-5884.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Cross-Reactivity Profile of the PHGDH Inhibitor CBR-
5884: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407689#cross-reactivity-studies-of-cbr-6672]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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